3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, an azetidine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the azetidine derivative with a benzonitrile precursor under appropriate reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine and oxazolidinone derivatives, such as:
- 3-(2-Oxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile
- 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)phenyl
- 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzamide .
Uniqueness
The uniqueness of 3-(3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidine-1-carbonyl)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-5-10-2-1-3-12(4-10)14(20)17-6-11(7-17)8-18-13(19)9-22-15(18)21/h1-4,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDRQSIPDKIICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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